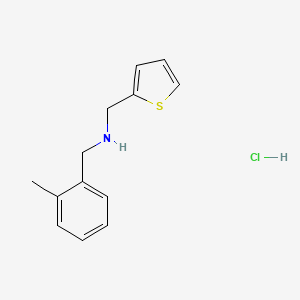![molecular formula C18H26N2O3S B4851485 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4851485.png)
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. The drug has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. The drug has been shown to increase the levels of GABA, dopamine, and serotonin in the brain, which can have a calming effect and reduce seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. The drug is highly potent and selective, which makes it useful for studying the effects of GABA-AT inhibition on various physiological processes. This compound is also relatively stable and can be synthesized in large quantities, which makes it suitable for use in large-scale experiments. However, the drug has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine. One area of interest is the potential therapeutic applications of the drug in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Another area of interest is the development of new and more potent GABA-AT inhibitors, which may have improved therapeutic properties compared to this compound. Additionally, further research is needed to understand the long-term effects of GABA-AT inhibition on brain function and behavior.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. The drug has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance abuse disorders.
Propiedades
IUPAC Name |
cyclopropyl-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)13-15-3-7-17(8-4-15)24(22,23)20-11-9-19(10-12-20)18(21)16-5-6-16/h3-4,7-8,14,16H,5-6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHCJOGYUUTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)
![2-[(4-chlorophenyl)imino]-3-methyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4851411.png)
![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)
![2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![ethyl 4-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4851490.png)